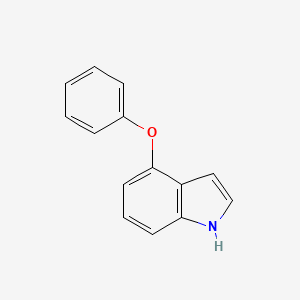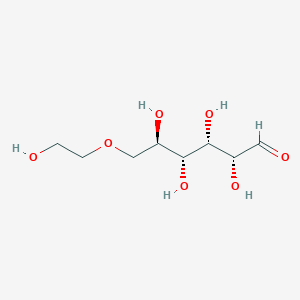
Bromo-PEG2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-PEG2-NHS ester: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to join two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of polyethylene glycol with bromoacetic acid, followed by the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of Bromo-PEG2-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bromo-PEG2-NHS ester primarily undergoes substitution reactions due to the presence of the bromo group. The N-hydroxysuccinimide ester group also facilitates reactions with primary amines, forming stable amide bonds .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines in aqueous or organic solvents, often in the presence of a base to neutralize the by-products.
Major Products:
Substitution Reactions: The major products are substituted polyethylene glycol derivatives where the bromo group is replaced by the nucleophile.
Amide Bond Formation: The major products are amide-linked polyethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromo-PEG2-NHS ester is widely used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins. This compound serves as a linker, joining the ligand for the target protein with the ligand for an E3 ubiquitin ligase .
Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and the development of targeted therapies .
Medicine: In medical research, this compound is utilized in the development of novel therapeutic agents, particularly in the field of targeted protein degradation. PROTACs synthesized using this compound have shown promise in treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the production of drug conjugates and bioconjugates, enhancing the solubility and stability of therapeutic agents .
Wirkmechanismus
Bromo-PEG2-NHS ester exerts its effects by serving as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific ligands for the target protein and E3 ubiquitin ligase .
Vergleich Mit ähnlichen Verbindungen
Azido-PEG2-NHS ester: Contains an azide group instead of a bromo group, used in click chemistry reactions.
Iodo-PEG2-NHS ester: Contains an iodine group, used in similar applications as Bromo-PEG2-NHS ester but with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to form stable amide bonds with primary amines. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Eigenschaften
Molekularformel |
C11H16BrNO6 |
|---|---|
Molekulargewicht |
338.15 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C11H16BrNO6/c12-4-6-18-8-7-17-5-3-11(16)19-13-9(14)1-2-10(13)15/h1-8H2 |
InChI-Schlüssel |
YPQCMIBMAMVCHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)


![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)


![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)


![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)
